3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile
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Overview
Description
3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 3-chlorophenylamino group and two cyano groups at the 2 and 5 positions. Compounds with pyrazine scaffolds are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-chloroaniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:
Aminodehalogenation: Reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines.
Cyclization: Using cyclization reactions to form the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Properties
CAS No. |
918410-39-6 |
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Molecular Formula |
C12H6ClN5 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-(3-chloroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-8-2-1-3-9(4-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18) |
InChI Key |
QVGJEBMQWUQJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
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